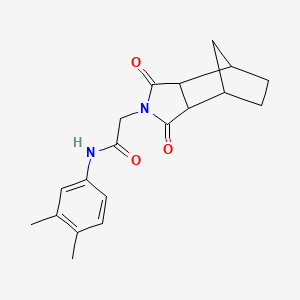![molecular formula C20H16N4O3 B11593357 (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11593357.png)
(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound you’ve mentioned is a complex heterocyclic molecule with intriguing properties. Let’s break it down:
IUPAC Name: (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
Chemical Formula: CHNO
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps. One notable method is the Claisen-Schmidt condensation, which plays a crucial role in forming 1,3-diphenyl-2-propene-1-ones (commonly known as chalcones). Here’s a simplified synthetic route:
-
Starting Materials
- 3-acetyl-2,5-dimethylfuran
- Terephthalaldehyde
-
Reaction
- A solution of 3-acetyl-2,5-dimethylfuran and terephthalaldehyde in an ethanolic solution of NaOH is stirred at room temperature.
- The Claisen-Schmidt condensation occurs, resulting in the formation of the target compound.
-
Isolation
- The product is separated, dissolved in CH2Cl2, washed with a saturated solution of NaHCO3, and then evaporated to dryness.
- Recrystallization from methanol/chloroform yields the final compound.
Industrial Production Methods
Unfortunately, specific industrial-scale production methods for this compound are not widely documented. Research in this area is ongoing.
化学反应分析
The compound can undergo various reactions, including:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced.
Common reagents include NaOH, NaHCO3, and organic solvents.
科学研究应用
This compound has diverse applications:
Medicine: It may exhibit anti-inflammatory, antimitotic, anti-leishmanial, and antitumor properties.
Chemistry: As a precursor to flavonoids, it contributes to natural product synthesis.
Industry: Its synthetic utility extends to preparing pharmacologically interesting heterocyclic systems.
作用机制
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
相似化合物的比较
While I don’t have a direct list of similar compounds, it’s essential to explore related structures in the pyrido[1,2-a]pyrimidine family. Researchers often compare this compound’s properties with those of structurally related molecules.
Remember that this compound’s uniqueness lies in its specific arrangement of functional groups and heterocyclic rings. Further studies will reveal more about its distinct features.
属性
分子式 |
C20H16N4O3 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16N4O3/c1-12-6-5-7-16(13(12)2)27-19-15(10-14(11-21)18(22)25)20(26)24-9-4-3-8-17(24)23-19/h3-10H,1-2H3,(H2,22,25)/b14-10+ |
InChI 键 |
FAKWZMCHCZQSHD-GXDHUFHOSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N)C |
规范 SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-methylpiperidine-1-carbodithioate](/img/structure/B11593275.png)

![(5Z)-5-(2-furylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593286.png)
![Ethyl 2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11593307.png)
![7-(4-butoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11593314.png)
![((5Z)-4-Oxo-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-3-YL)acetic acid](/img/structure/B11593318.png)
![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593323.png)
![9-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11593326.png)
![(5Z)-3-cyclohexyl-5-{[1-(3-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11593331.png)
![3-(4-Methylphenyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B11593339.png)
![6-(4-hydroxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11593351.png)
![(2-chloro-6-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11593352.png)
![(3Z)-1-ethyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11593353.png)

